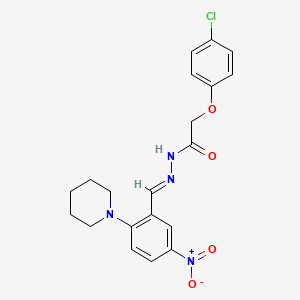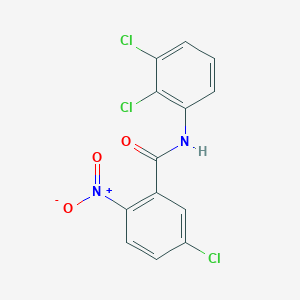![molecular formula C14H19NOS B5711099 1-{3-[(4-methylphenyl)thio]propanoyl}pyrrolidine](/img/structure/B5711099.png)
1-{3-[(4-methylphenyl)thio]propanoyl}pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-[(4-methylphenyl)thio]propanoyl}pyrrolidine, also known as MPTP, is a chemical compound that has gained attention in scientific research due to its potential applications in the fields of medicine and pharmacology. MPTP is a pyrrolidine derivative that has been synthesized through various methods and has been found to have significant effects on the biochemical and physiological processes of the human body.
作用機序
1-{3-[(4-methylphenyl)thio]propanoyl}pyrrolidine is metabolized in the body to form 1-methyl-4-phenylpyridinium (MPP+) which is a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra of the brain. This leads to a depletion of dopamine in the brain and the development of Parkinson's disease-like symptoms.
Biochemical and physiological effects:
1-{3-[(4-methylphenyl)thio]propanoyl}pyrrolidine has been found to have significant effects on the biochemical and physiological processes of the human body. It has been shown to induce oxidative stress, inflammation, and apoptosis in dopaminergic neurons, leading to the development of Parkinson's disease-like symptoms. Additionally, 1-{3-[(4-methylphenyl)thio]propanoyl}pyrrolidine has been found to have effects on other systems in the body, including the immune system and cardiovascular system.
実験室実験の利点と制限
1-{3-[(4-methylphenyl)thio]propanoyl}pyrrolidine has several advantages for use in lab experiments, including its ability to selectively damage dopaminergic neurons and induce Parkinson's disease-like symptoms. However, it also has several limitations, including the fact that it is a neurotoxin and can be dangerous to handle. Additionally, it has been found to have species-specific effects, meaning that its effects may differ between humans and non-human animals.
将来の方向性
There are several future directions for research on 1-{3-[(4-methylphenyl)thio]propanoyl}pyrrolidine, including the development of new treatments for Parkinson's disease and the study of its effects on other systems in the body. Additionally, there is potential for the use of 1-{3-[(4-methylphenyl)thio]propanoyl}pyrrolidine as a research tool in the study of other neurological disorders. Further research is needed to fully understand the mechanisms of action of 1-{3-[(4-methylphenyl)thio]propanoyl}pyrrolidine and its potential applications in the fields of medicine and pharmacology.
合成法
1-{3-[(4-methylphenyl)thio]propanoyl}pyrrolidine can be synthesized through a variety of methods, including the reaction of 1-(4-methylphenyl)thio-3-chloropropane with pyrrolidine in the presence of a base, or through the reaction of 1-(4-methylphenyl)thio-3-bromopropane with pyrrolidine in the presence of a reducing agent. These methods have been found to produce high yields of 1-{3-[(4-methylphenyl)thio]propanoyl}pyrrolidine with good purity.
科学的研究の応用
1-{3-[(4-methylphenyl)thio]propanoyl}pyrrolidine has been extensively researched for its potential applications in the fields of medicine and pharmacology. It has been found to have significant effects on the central nervous system, including the ability to induce Parkinson's disease-like symptoms in humans and non-human primates. This has led to its use as a research tool in the study of Parkinson's disease and the development of potential treatments for the condition.
特性
IUPAC Name |
3-(4-methylphenyl)sulfanyl-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-12-4-6-13(7-5-12)17-11-8-14(16)15-9-2-3-10-15/h4-7H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDKTLIJLHJGBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methylphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(benzyloxy)phenyl]-3-buten-2-one](/img/structure/B5711029.png)

![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5711044.png)
![3-allyl-2-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5711052.png)
![4-methyl-N-(4-methylphenyl)-N'-[(3-nitrophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5711057.png)
![1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine](/img/structure/B5711067.png)
![N-(tert-butyl)-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5711071.png)

![3-(2-chloro-6-fluorophenyl)-N-[4-(diethylamino)phenyl]acrylamide](/img/structure/B5711091.png)


